molecular formula C9H8F3NO2 B056916 Methyl 2-amino-5-(trifluoromethyl)benzoate CAS No. 117324-58-0

Methyl 2-amino-5-(trifluoromethyl)benzoate

Cat. No. B056916
Key on ui cas rn: 117324-58-0
M. Wt: 219.16 g/mol
InChI Key: QGFUDNJZHZNPCS-UHFFFAOYSA-N
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Patent
US06790866B2

Procedure details

To a solution of methyl 2-t-butoxycarbonylamino-5-trifluoromethyl-benzoate (3.80 g; prepared in Reference Example 27.) in methylene chloride (30 ml), trifluoroacetic acid (6 ml) was added. The mixture was stirred for 8 hours at room temperature. The solvent was distilled off azeotropically with toluene three times. To the reaction mixture, an aqueous sodium hydrogencarbonate solution was added to neutralize. The mixture was extracted with ethyl acetate, washed, dried, filtered and concentrated under the reduced pressure. The residue was purified on silica gel column chromatography (hexane:AcOEt=5:1) to give the title compound (2.35 g) having the following physical data.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][C:10]=1[C:11]([O:13][CH3:14])=[O:12])=O)(C)(C)C>C(Cl)Cl.FC(F)(F)C(O)=O>[NH2:8][C:9]1[CH:18]=[CH:17][C:16]([C:19]([F:20])([F:21])[F:22])=[CH:15][C:10]=1[C:11]([O:13][CH3:14])=[O:12]

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C(=O)OC)C=C(C=C1)C(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 8 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off azeotropically with toluene three times
ADDITION
Type
ADDITION
Details
To the reaction mixture, an aqueous sodium hydrogencarbonate solution was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under the reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel column chromatography (hexane:AcOEt=5:1)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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